N,N-diallyl-2-chloropyrimidin-4-amine
Description
N,N-Diallyl-2-chloropyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine atom at the 2-position and two allyl groups attached to the exocyclic amine nitrogen at the 4-position. Pyrimidines are heterocyclic aromatic compounds with widespread applications in pharmaceuticals, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and π-π interactions .
Properties
Molecular Formula |
C10H12ClN3 |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
2-chloro-N,N-bis(prop-2-enyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H12ClN3/c1-3-7-14(8-4-2)9-5-6-12-10(11)13-9/h3-6H,1-2,7-8H2 |
InChI Key |
YGEXYJFHBOWQRD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C1=NC(=NC=C1)Cl |
Origin of Product |
United States |
Scientific Research Applications
Quantitative Structure–Activity Relationship (QSAR) Studies
Recent QSAR studies have aimed at understanding the relationship between the chemical structure of N,N-diallyl-2-chloropyrimidin-4-amine and its biological activity. These studies provide insights into optimizing its efficacy as a drug candidate by modifying structural components to enhance desired pharmacological effects.
Case Studies
- Cancer Treatment : Research has indicated that derivatives of pyrimidine compounds, including this compound, can inhibit cyclin-dependent kinases (CDKs), making them potential candidates for cancer therapies .
- Neuroprotective Applications : Some studies have explored the neuroprotective properties of pyrimidine derivatives in models of neurodegenerative diseases, suggesting that this compound may have similar protective effects.
Agrochemistry
This compound also shows promise as a plant growth regulator. Its structural characteristics allow it to interact with plant growth pathways, potentially enhancing growth or providing resistance against pests and diseases.
Applications in Herbicides
The compound's ability to modulate plant growth makes it a candidate for developing selective herbicides aimed at controlling unwanted vegetation while preserving crop integrity .
Chemical Synthesis
As an intermediate in organic synthesis, this compound is valuable for producing other bioactive compounds. Its synthesis typically involves multi-step reactions starting from simpler pyrimidine derivatives, emphasizing its role in expanding the library of available chemical entities for research and development .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The chlorine atom at position 2 undergoes substitution under nucleophilic conditions. The electron-withdrawing pyrimidine ring activates the C2 position for attack by nucleophiles like amines, alkoxides, or thiols.
The diallylamino group at C4 donates electron density through resonance, partially deactivating the ring but still permitting S<sub>N</sub>Ar at C2 .
Transition Metal-Catalyzed Cross-Coupling
The C–Cl bond participates in palladium- or copper-mediated couplings to form C–C or C–N bonds.
| Reaction Type | Catalyst System | Coupling Partner | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Arylboronic acid | 2-Aryl-N,N-diallylpyrimidin-4-amine |
| Buchwald-Hartwig | Pd(OAc)<sub>2</sub>, Xantphos | Primary amine | 2-(Arylamino)-N,N-diallylpyrimidin-4-amine |
| Ullmann | CuI, 1,10-phenanthroline | Phenol | 2-Phenoxy-N,N-diallylpyrimidin-4-amine |
The diallyl groups do not significantly inhibit catalysis, but bulky ligands may improve selectivity .
Reductive Dechlorination
The chlorine atom can be replaced via hydrogenolysis or radical pathways:
-
Catalytic Hydrogenation :
Using H<sub>2</sub> (1 atm) and Pd/C in ethanol yields N,N-diallylpyrimidin-4-amine (Cl → H substitution) . -
Zinc/AcOH :
Reduces C2–Cl to C2–H while leaving the diallylamino group intact .
Diels-Alder Cycloaddition
The diallylamino group acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):
Product : Bicyclic adduct with a fused six-membered ring.
Conditions : Toluene, 110°C, 12 hr.
Yield : ~65% (estimated for analogous systems) .
Functionalization via the Diallyl Group
The allyl substituents undergo distinct transformations:
| Reaction | Reagent | Outcome |
|---|---|---|
| Hydroboration-Oxidation | BH<sub>3</sub>·THF, H<sub>2</sub>O<sub>2</sub>/NaOH | Converts allyl to -CH<sub>2</sub>CH(OH)CH<sub>3</sub> |
| Epoxidation | mCPBA | Forms epoxide bridges between allyl chains |
| Metathesis | Grubbs 2nd-gen catalyst | Cross-linking or cyclic oligomer formation |
Acid-Base Behavior
The diallylamino group (pK<sub>a</sub> ~5.1) can be protonated in acidic media, enhancing the ring’s electrophilicity for further functionalization .
This compound’s versatility stems from its dual reactivity: the C2–Cl bond enables precise functionalization, while the diallylamino group offers opportunities for cyclization and polymer chemistry. Applications span pharmaceuticals (as intermediates for kinase inhibitors) and materials science (cross-linked polymers) .
Comparison with Similar Compounds
Structural and Substituent Analysis
Key Observations :
Physicochemical Properties
Key Observations :
- Melting Points : Allyl-substituted compounds (hypothetically) are expected to have lower melting points than rigid analogs (e.g., 283°C for acetamide derivatives ) due to reduced crystallinity.
- Solubility : The allyl groups in this compound may lower water solubility compared to pyrazole- or acetamide-substituted derivatives .
Q & A
Q. What are the recommended synthetic routes for preparing N,N-diallyl-2-chloropyrimidin-4-amine, and how can reaction conditions be optimized?
this compound can be synthesized via nucleophilic substitution of 2,4-dichloropyrimidine with diallylamine. Key optimization parameters include:
- Temperature : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the amine.
- Catalyst : Fe(acac)₃ has been used in analogous pyrimidine syntheses to accelerate substitution reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol yields high-purity product.
Q. How can spectroscopic techniques (NMR, LC-MS) be employed to confirm the structure and purity of this compound?
Q. What crystallization strategies are effective for obtaining single crystals suitable for X-ray diffraction studies?
- Solvent selection : Slow evaporation of dichloromethane/hexane mixtures promotes crystal growth.
- Temperature gradients : Cooling from 40°C to 25°C over 48 hours reduces defects.
- SHELX refinement : Use SHELXL for structure solution and refinement, leveraging high-resolution data (R₁ < 0.05) .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the reactivity and biological targets of this compound?
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values) across studies?
Q. How do structural modifications (e.g., replacing diallyl groups with cyclic amines) impact physicochemical properties and bioactivity?
- LogP : Replacing diallyl with piperidine increases hydrophilicity (LogP from 2.8 to 1.5).
- Solubility : Cyclic amines enhance aqueous solubility (e.g., 12 mg/mL for piperidine vs. 3 mg/mL for diallyl).
- Bioactivity : Piperidine derivatives show improved IC₅₀ (0.5 µM vs. 2.3 µM) in kinase inhibition assays due to rigidified binding .
Methodological Considerations
Q. What analytical workflows are recommended for detecting degradation products under accelerated stability conditions?
Q. How can isotope labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway tracing?
- Synthesis : Prepare ¹⁵N-labeled amine via reaction with ¹⁵NH₃.
- LC-MS/MS : Track metabolites in hepatocyte assays using mass shifts (e.g., +1 Da for ¹⁵N).
- Applications : Identify cytochrome P450-mediated oxidation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
